Bulgarsenine

Overview

Description

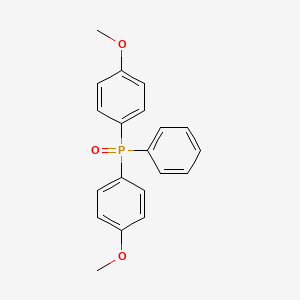

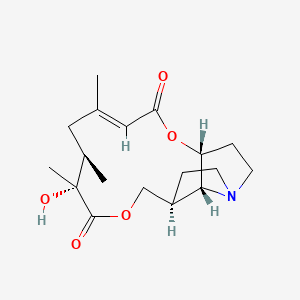

Bulgarsenine is a natural product found in Senecio macedonicus, Senecio nemorensis, and Senecio callosus . It has a molecular formula of C18H27NO5 and a molecular weight of 337.4 g/mol .

Molecular Structure Analysis

This compound has a complex molecular structure. Its IUPAC name is (1R,4E,7R,8R,12S,18R)-8-hydroxy-5,7,8-trimethyl-2,10-dioxa-15-azatricyclo [10.5.1.015,18]octadec-4-ene-3,9-dione . It contains 53 bonds in total, including 26 non-H bonds, 3 multiple bonds, 3 double bonds, 2 five-membered rings, 1 eight-membered ring, 2 esters (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 tertiary alcohol, and 2 Pyrrolidines .Physical and Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 337.4 g/mol, an XLogP3-AA of 1.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 337.18892296 g/mol, and it has a topological polar surface area of 76.1 Ų .Scientific Research Applications

Pyrrolizidine Alkaloids in Plants

Bulgarsenine is a pyrrolizidine alkaloid identified in various plant species. Studies have focused on its isolation and structural analysis within the broader context of pyrrolizidine alkaloids. For instance, this compound was identified among other alkaloids in a phytochemical study of Senecio iodanthus and Senecio bracteatus, showcasing its natural occurrence in certain plant species (Pérez-Castorena et al., 1999). Similarly, it was isolated from Senecio cacaliaster, contributing to the understanding of the chemical composition of these plants (Roeder, Wiedenfeld, & Britz-Kirstgen, 1984).

Toxicological Studies

In toxicological research, the presence of this compound in Senecio nemorensis L. from Mongolia was investigated. This study highlighted the potential health hazards of using plants containing high levels of pyrrolizidine alkaloids like this compound, due to their toxic side effects (Wiedenfeld, Narantuya, Altanchimeg, & Roeder, 2000).

Molecular Interaction and Biological Effects

Research on this compound also includes studies on its molecular interactions and biological effects. One such study revealed that bulgarein, a related compound, can induce DNA cleavage mediated by mammalian topoisomerase I. This research suggested that bulgarein and potentially related compounds like this compound could be valuable in understanding DNA interactions and potential therapeutic applications (Fujii, Yamashita, Saitoh, & Nakano, 1993).

Properties

IUPAC Name |

(1R,4E,7R,8R,12S,18R)-8-hydroxy-5,7,8-trimethyl-2,10-dioxa-15-azatricyclo[10.5.1.015,18]octadec-4-ene-3,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-11-8-12(2)18(3,22)17(21)23-10-13-4-6-19-7-5-14(16(13)19)24-15(20)9-11/h9,12-14,16,22H,4-8,10H2,1-3H3/b11-9+/t12-,13-,14-,16-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYRTCOXLIWTED-SXBDOOTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(=O)OC2CCN3C2C(CC3)COC(=O)C1(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C(=C/C(=O)O[C@@H]2CCN3[C@@H]2[C@H](CC3)COC(=O)[C@]1(C)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62018-77-3 | |

| Record name | Bulgarsenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062018773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What plant species is Bulgarsenine commonly found in and what are the potential health risks associated with this?

A1: this compound has been isolated from several Senecio species, including Senecio nemorensis [, , ] and Senecio iodanthus []. It's important to note that Senecio species are known to contain Pyrrolizidine Alkaloids (PAs), some of which, including this compound, have been associated with toxic side-effects []. This raises concerns about the medicinal use of these plants due to potential hazards to human health.

Q2: Besides this compound, are there other Pyrrolizidine Alkaloids found in these Senecio species?

A2: Yes, research has identified several other PAs alongside this compound in these plants. For example, Senecio nemorensis also contains 7-Senecioyl-9-sarracinoyl-retronecine, Retroisosenine, and Doriasenine []. Similarly, Senecio iodanthus yields Iodanthine, Retroisosenine, Mulgediifoliine, and (12S)-12-hydroxyretroisosenine []. The presence of multiple PAs, each potentially with its own toxicity profile, further complicates the safety assessment of these plants for medicinal or other uses.

Q3: Can you tell me more about the chemical structure of this compound?

A3: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of this compound, they do mention that its structure, along with that of Iodanthine, was confirmed using X-ray diffraction analysis []. This technique provides valuable insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its properties and potential interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Benzo[g]indole-3-carboxaldehyde](/img/structure/B1598970.png)

![Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B1598972.png)

![2H-Cyclopenta[b]furan-2-one, 3,3a,6,6a-tetrahydro-](/img/structure/B1598974.png)